![molecular formula C13H14N2O3S B13843657 [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate: is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.
Acetylation: Finally, the acetate group is introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving efficiency.
Catalytic Processes: Catalysts such as palladium or platinum are used to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, thiols, and solvents like dimethylformamide and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in various biological pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal strains.
Medicine
Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infections.
Industry
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: The compound is used in the formulation of pharmaceutical products due to its biological activity.
Wirkmechanismus
The mechanism of action of [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: The parent compound with a simpler structure.
Thiophene: A related heterocyclic compound with a sulfur atom in a five-membered ring.
Benzofuran: A similar compound with an oxygen atom instead of sulfur.
Uniqueness
Structural Complexity: [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate has a more complex structure compared to its simpler analogs, contributing to its unique biological activities.
Biological Activity: The presence of the carbamoylamino and acetate groups enhances its interaction with biological targets, making it more potent in various applications
Eigenschaften
Molekularformel |
C13H14N2O3S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-8(15(13(14)17)18-9(2)16)12-7-10-5-3-4-6-11(10)19-12/h3-8H,1-2H3,(H2,14,17) |
InChI-Schlüssel |
SOQHOAQNHIYGEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




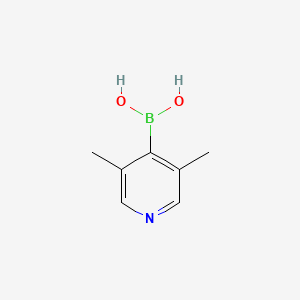

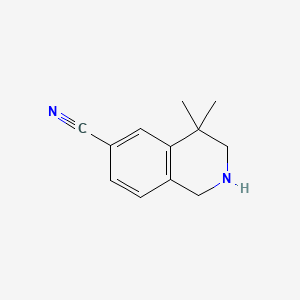
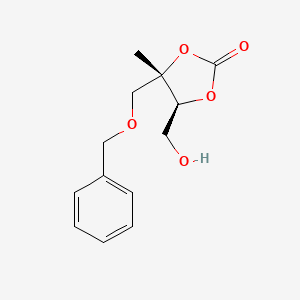
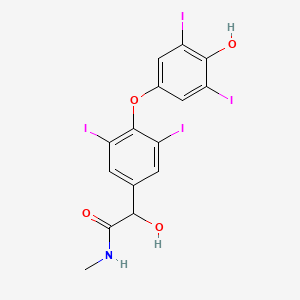

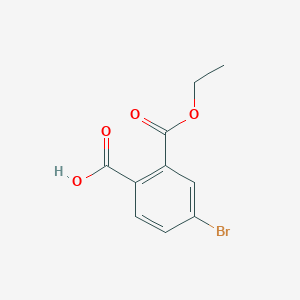
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
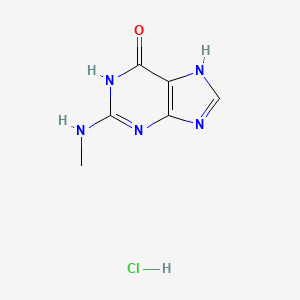
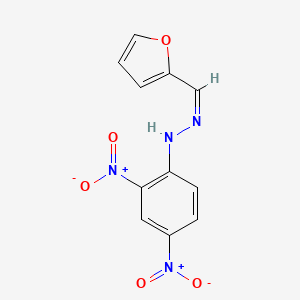
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
